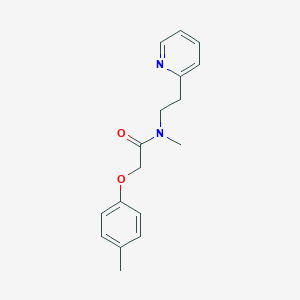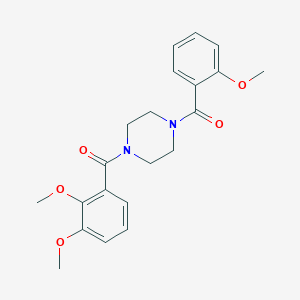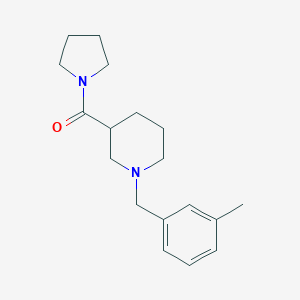![molecular formula C24H31FN2O3 B247367 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-N-methyl-3-piperidinecarboxamide](/img/structure/B247367.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-N-methyl-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-N-methyl-3-piperidinecarboxamide, commonly known as compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamide derivatives and has shown promising results in various preclinical studies.
作用機序
The mechanism of action of compound X is not fully understood, but it is believed to act by modulating the activity of various molecular targets in the cell. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and induce apoptosis by activating the caspase pathway. Moreover, it has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in the pathogenesis of neurological disorders.
Biochemical and physiological effects:
Compound X has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes involved in cell growth. Moreover, it has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, compound X has shown promising results in the treatment of neurological disorders by modulating the activity of neurotransmitters.
実験室実験の利点と制限
The advantages of using compound X in lab experiments include its potent anti-cancer and anti-inflammatory activity, as well as its potential therapeutic applications in various neurological disorders. However, the limitations include its relatively high cost of synthesis and the lack of clinical data on its safety and efficacy.
将来の方向性
There are several future directions for the research on compound X. Firstly, there is a need for further preclinical studies to investigate its safety and efficacy in animal models. Secondly, there is a need for clinical trials to investigate its potential therapeutic applications in humans. Thirdly, there is a need for the development of more efficient and cost-effective synthesis methods to make the compound more accessible for research purposes. Finally, there is a need for the identification of more specific molecular targets of compound X to better understand its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, compound X is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has shown promising results in preclinical studies for its anti-cancer, anti-inflammatory, and neurological effects. However, further research is needed to investigate its safety and efficacy in humans and to develop more efficient synthesis methods. The identification of more specific molecular targets of compound X will also help in better understanding its mechanism of action and potential therapeutic applications.
合成法
The synthesis of compound X involves the reaction of 3,4-dimethoxyphenethylamine with 3-fluorobenzylchloride in the presence of a base to form an intermediate. The intermediate is then treated with N-methylpiperidinecarboxylic acid chloride to obtain N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-N-methyl-3-piperidinecarboxamide. The purity and yield of the final product can be improved by using different purification techniques.
科学的研究の応用
Compound X has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Preclinical studies have shown that compound X has potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Moreover, it has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, compound X has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease by modulating the activity of neurotransmitters.
特性
分子式 |
C24H31FN2O3 |
|---|---|
分子量 |
414.5 g/mol |
IUPAC名 |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide |
InChI |
InChI=1S/C24H31FN2O3/c1-26(13-11-18-9-10-22(29-2)23(15-18)30-3)24(28)20-7-5-12-27(17-20)16-19-6-4-8-21(25)14-19/h4,6,8-10,14-15,20H,5,7,11-13,16-17H2,1-3H3 |
InChIキー |
KRUXPENPUGDVMQ-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)C(=O)C2CCCN(C2)CC3=CC(=CC=C3)F |
正規SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)C(=O)C2CCCN(C2)CC3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247287.png)
![N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247288.png)
![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B247289.png)
![2-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247290.png)
![N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247292.png)
![2-(4-Chloro-phenoxy)-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B247294.png)




![Azepan-1-yl[1-(4-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B247301.png)

![1-{[1-(3-Methylbenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247308.png)